2-Methylpiperidine Hydrochloride: Fundamental Properties & Synthetic Utility
2-Methylpiperidine Hydrochloride: Fundamental Properties & Synthetic Utility
The following technical guide details the fundamental properties, synthesis, and applications of 2-Methylpiperidine hydrochloride.
Content Type: Technical Reference Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
2-Methylpiperidine hydrochloride (also known as 2-pipecoline hydrochloride) is the hydrochloride salt of 2-methylpiperidine, a saturated heterocyclic amine. Unlike its oxidized counterpart (pipecolic acid), this compound features a methyl group at the C2 position, introducing a critical chiral center that makes it a high-value scaffold in asymmetric synthesis and peptidomimetic drug design. This guide synthesizes its physicochemical profile, manufacturing protocols, and role as a chiral building block.[1]
Chemical Identity & Structural Analysis[2][3][4]
The compound exists as a hydrochloride salt of a secondary amine. The C2-methyl substitution breaks the symmetry of the piperidine ring, creating enantiomeric pairs (R and S) that exhibit distinct pharmacological profiles.
| Property | Data |
| IUPAC Name | 2-Methylpiperidine hydrochloride |
| Common Name | |
| CAS Number (Base) | 109-05-7 |
| CAS Number (Racemic HCl) | 5119-88-0 |
| CAS Number ((S)-HCl) | 205526-61-0 |
| Molecular Formula | C |
| Molecular Weight | 135.63 g/mol (Salt); 99.17 g/mol (Base) |
| Chirality | One stereocenter at C2; typically supplied as racemate or enantiopure (S/R) |
Spectroscopic Signature (Self-Validation)
To validate the identity of synthesized or purchased material, compare experimental data against these standard shifts in Deuterium Oxide (D
-
H NMR (400 MHz, D
O):-
1.35 (d, J = 6.5 Hz, 3H, -CH
): Diagnostic doublet for the methyl group. -
1.50–2.00 (m, 6H, Ring -CH
-): Broad multiplets corresponding to C3, C4, and C5 protons. -
2.90–3.10 (m, 1H, C6-H
): Axial proton adjacent to nitrogen. -
3.30–3.45 (m, 2H, C2-H and C6-H
): Deshielded protons adjacent to the ammonium center.
-
1.35 (d, J = 6.5 Hz, 3H, -CH
-
C NMR (100 MHz, D
O):-
Diagnostic peaks at
18.5 (CH ), 45.2 (C6), and 52.1 (C2).
-
Physicochemical Properties[2][3][5][6][7][8][9][10]
The hydrochloride salt significantly alters the handling properties compared to the volatile, liquid free base.
| Parameter | Value / Description | Implication for Processing |
| Physical State | White to off-white crystalline solid | Non-volatile, easier to weigh/dispense than the base. |
| Melting Point | 208–210 °C (Lit.) | High thermal stability allows for melt-processing or high-temp reactions. |
| Solubility | >500 mg/mL in Water; Soluble in EtOH | Ideal for aqueous workups; poor solubility in non-polar ethers facilitates precipitation. |
| Hygroscopicity | Moderate | Requires storage in desiccated conditions to prevent caking. |
| pKa (Conjugate Acid) | ~11.0 | Highly basic secondary amine; requires strong bases (e.g., NaOH, NaH) for deprotonation. |
Synthesis & Manufacturing Workflows
The industrial synthesis relies on the catalytic hydrogenation of 2-picoline (2-methylpyridine). This process is preferred over ring-closure methods due to the low cost of picoline feedstocks.
Core Synthesis Pathway
The following diagram illustrates the hydrogenation and subsequent salt formation.
Figure 1: Industrial synthesis route from 2-picoline via catalytic hydrogenation.[2]
Experimental Protocol: Salt Formation from Base
If starting from the commercial free base (CAS 109-05-7), use this protocol to generate the high-purity hydrochloride salt:
-
Dissolution: Dissolve 10.0 g (101 mmol) of 2-methylpiperidine in 50 mL of anhydrous diethyl ether or isopropanol. Cool to 0°C.
-
Acidification: Slowly add 4M HCl in dioxane (or bubble dry HCl gas) with vigorous stirring. Maintain temperature <10°C to prevent discoloration.
-
Precipitation: A white precipitate will form immediately. Continue addition until pH < 2.
-
Isolation: Filter the solid under vacuum (inert atmosphere preferred).
-
Purification: Recrystallize from ethanol/diethyl ether to remove trace pyridine impurities.
-
Drying: Dry under high vacuum at 40°C for 12 hours. Yield is typically >90%.[3]
Chiral Resolution & Enantiomeric Utility
Because the hydrogenation of 2-picoline yields a racemate, obtaining enantiopure (S)- or (R)-2-methylpiperidine is a critical unit operation for pharmaceutical applications.
Resolution Strategy
The most robust method involves fractional crystallization using chiral tartaric acids.
-
(S)-Enantiomer Isolation: Use (+)-L-Tartaric acid. The (S)-amine-(+)-tartrate salt is less soluble in aqueous ethanol and crystallizes out.
-
(R)-Enantiomer Isolation: Use (-)-D-Tartaric acid.
Figure 2: Resolution workflow for isolating the (S)-enantiomer using tartaric acid.
Pharmacological & Synthetic Applications[1][6][12][13][14]
Peptidomimetics & Foldamers
The 2-methyl group induces steric strain that restricts conformational flexibility. When incorporated into peptide backbones, it forces the chain into specific turn geometries (e.g.,
Local Anesthetics (Structural Distinction)
While often associated with the "caine" family (Mepivacaine, Bupivacaine), it is crucial to distinguish the precursors:
-
Mepivacaine/Ropivacaine: Derived from pipecolic acid (2-carboxylic acid), not 2-methylpiperidine.
-
2-Methylpiperidine Role: Used in the synthesis of novel anesthetic analogs where the carbonyl is replaced or reduced, and in the synthesis of nicotinic acetylcholine receptor ligands where the methyl group mimics the natural acetylcholine structure.
Handling & Safety Profile
-
Hazards: The hydrochloride salt is an irritant to eyes, skin, and the respiratory system. The free base liberated in situ is corrosive and flammable.
-
Storage: Store in a tightly sealed container at room temperature, away from oxidizing agents. Hygroscopic—protect from moisture.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Synthesis & Properties: Catalytic Hydrogenation of Pyridines.[4][5][6] National Institute of Standards and Technology (NIST) WebBook. Link
-
Chiral Resolution: Process for resolving racemic mixtures of piperidine derivatives. Patent WO2002068391A1. Link
-
Physical Data: 2-Methylpiperidine Hydrochloride Product Data. Sigma-Aldrich (Merck). Link
-
NMR Data Verification: Spectral Database for Organic Compounds (SDBS). SDBS No. 31047 (Base data adapted for salt). Link
Sources
- 1. 2-Methylpiperidine | CAS 109-05-7 | Aure Chemical [aurechem.com]
- 2. CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid - Google Patents [patents.google.com]
- 3. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine synthesis [organic-chemistry.org]
